6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride
Overview
Description
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a heterocyclic compound that contains a pyridazine ring and a piperazine ring. The hydrochloride salt of this compound is commonly used in research studies due to its high solubility in water.
Scientific Research Applications
Anti-Inflammatory Activity
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride derivatives exhibit significant anti-inflammatory properties. For instance, specific piperazinylthienylpyridazine derivatives demonstrated notable anti-inflammatory activity against carrageenan-induced paw edema in a study by Refaat, Khalil, and Kadry (2007) (Refaat, Khalil, & Kadry, 2007).
Synthesis of Biological Agents
The compound has been used as a base for synthesizing various biologically active agents. Youssef et al. (2005) synthesized heterocyclic systems with anticipated biological activities using a derivative of this compound (Youssef, Marzouk, Madkour, El-Soll, & El-Hashash, 2005).
Anticonvulsant Properties
The compound's derivatives have been studied for their anticonvulsant properties. Georges et al. (1989) investigated the structural and electronic properties of anticonvulsant drugs derived from substituted 3-tertiary-amino-6-aryl-pyridazines (Georges, Vercauteren, Evrard, & Durant, 1989).
Antidiabetic Applications
Bindu, Vijayalakshmi, and Manikandan (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as anti-diabetic drugs, focusing on their Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antihistaminic Activity
Gyoten et al. (2003) synthesized pyridazines with cyclic amines, including piperazine, showing antihistaminic activity and inhibitory effect on eosinophil infiltration (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Anticancer Potential
Murty et al. (2011) studied 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl] pyridazin-3(2H)-one derivatives for their anticancer properties, showing effectiveness against various human cancer cell lines (Murty, Rao, Ram, Yadav, Antony, & Anto, 2011).
Antimicrobial Activity
Rao et al. (2022) synthesized and characterized N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their derivatives for antimicrobial activity, showing potential against various pathogens (Rao, Sanjeeva, Raman, Swamy, Prasad, & Ramana, 2022).
properties
IUPAC Name |
3-piperazin-1-yl-1H-pyridazin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.ClH/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12;/h1-2,9H,3-6H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZIGVZPBUVJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=O)C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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